PROTAC EGFR degrader 4

EGFRdel19 PROTAC DC50

PROTAC EGFR degrader 4 addresses the need for mutation-selective EGFR degradation tools with sub-nanomolar potency. Unlike generic EGFR degraders with cross-mutant activity, this VHL-recruiting chimera delivers precise EGFRdel19 targeting for NSCLC models. - DC50 = 0.51 nM in HCC827 (EGFRdel19) cells; ~247-fold selectivity over EGFRL858R/T790M - Dual ubiquitin-proteasome & autophagy pathway engagement - Quantified apoptosis: 31% (10 nM) to 45% (100 nM); G1 arrest validated - Ideal for isogenic studies & therapeutic window assessment

Molecular Formula C55H70N12O4S
Molecular Weight 995.3 g/mol
Cat. No. B12399531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EGFR degrader 4
Molecular FormulaC55H70N12O4S
Molecular Weight995.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCC9)O
InChIInChI=1S/C55H70N12O4S/c1-37-48(72-36-58-37)39-21-19-38(20-22-39)33-56-51(70)46-32-44(68)35-66(46)52(71)49(55(2,3)4)62-47(69)18-10-5-6-13-27-64-28-30-65(31-29-64)42-25-23-41(24-26-42)59-53-57-34-45-50(63-53)67(43-16-11-12-17-43)54(61-45)60-40-14-8-7-9-15-40/h7-9,14-15,19-26,34,36,43-44,46,49,68H,5-6,10-13,16-18,27-33,35H2,1-4H3,(H,56,70)(H,60,61)(H,62,69)(H,57,59,63)/t44-,46+,49-/m1/s1
InChIKeyMCPFQJKJCFMAIH-CRHSMECVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC EGFR Degrader 4 Overview


PROTAC EGFR degrader 4 (also designated compound P3; CAS 2882845-50-1) is a VHL-recruiting proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade mutant forms of epidermal growth factor receptor (EGFR) [1]. The compound comprises an EGFR-targeting ligand conjugated via a linker to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, enabling hijacking of the ubiquitin-proteasome system to induce degradation of oncogenic EGFR variants including EGFRdel19 (exon 19 deletion) and EGFRL858R/T790M double mutant [2]. The compound demonstrates sub-nanomolar degradation potency (DC50 = 0.51 nM) against EGFRdel19 and potent antiproliferative activity in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines [1].

Mutant EGFR targeted degradation studies using VHL-recruiting PROTAC
Ubiquitin-proteasome system engagement for EGFRdel19 and L858R/T790M variants
EGFRdel19-driven NSCLC cell model context (e.g., HCC827)

PROTAC EGFR Degrader 4 Selectivity


EGFR-targeting PROTACs exhibit profound differences in degradation selectivity and potency across EGFR mutation subtypes and wild-type backgrounds, making generic substitution scientifically invalid. PROTAC EGFR degrader 4 demonstrates exceptional potency against EGFRdel19 (DC50 = 0.51 nM) but exhibits significantly reduced degradation efficiency against the EGFRL858R/T790M double mutant (DC50 = 126 nM), representing a ~247-fold potency differential between these two clinically relevant mutant forms [1]. This pronounced mutation-specific degradation profile differs markedly from other EGFR PROTACs: MS39 degrades EGFRdel19 and EGFRL858R with comparable potency (DC50 = 5 nM and 3.3 nM, respectively) , while MS154 shows DC50 values of 11 nM and 25 nM for HCC827 (EGFRdel19) and H3255 (EGFRL858R) cells . Furthermore, PROTAC EGFR degrader 4 operates via a VHL-dependent mechanism with autophagy involvement [1], whereas MS154 recruits cereblon (CRBN) E3 ligase , and MS9427 engages both ubiquitin-proteasome and autophagy-lysosome pathways [2]. These fundamental differences in E3 ligase recruitment, degradation selectivity, and mechanistic pathways preclude interchangeable use in experimental protocols.

Mutation selectivity mismatch

Degradation potency varies markedly across EGFR mutation subtypes; generic EGFR PROTAC substitution may not replicate target engagement profile.

E3 ligase mechanism divergence

VHL-dependent degradation with autophagy involvement differs from CRBN-based or UPS-only PROTACs, precluding interchangeable use.

Pathway engagement incompatibility

In-class PROTACs engage distinct degradation pathways and selectivity profiles; experimental protocols may not transfer directly without validation.

PROTAC EGFR Degrader 4 vs. In-Class Degraders


EGFRdel19 Degradation Potency

PROTAC EGFR degrader 4 induces degradation of EGFRdel19 with a DC50 of 0.51 nM [1]. This represents a ~10-fold improvement in degradation potency compared to MS39 (DC50 = 5 nM) and a ~22-fold improvement compared to MS154 (DC50 = 11 nM) in the same HCC827 (EGFRdel19) cell line context. The compound achieves this sub-nanomolar degradation potency while maintaining a VHL-dependent mechanism distinct from the CRBN-recruiting MS154 .

Degradation Potency
Reported
Target DC50 0.51 nM
MS39 5 nM
MS154 11 nM
Supports targeted degradation in EGFRdel19 models
HCC827, 48 h treatment
EGFRdel19 PROTAC DC50 NSCLC Targeted Protein Degradation

Mutant vs. Wild-Type EGFR Selectivity

PROTAC EGFR degrader 4 exhibits a pronounced selectivity window in antiproliferative activity, with IC50 values of 0.83 nM against HCC827 (EGFRdel19) cells versus 245 nM against A431 (EGFR wild-type) cells, yielding a ~295-fold selectivity margin for the mutant-driven cell line [1]. In comparison, MS39 demonstrates no significant effect in wild-type EGFR cell lines at concentrations up to 10 μM , representing a >3000-fold window in degradation assays but lacking quantified antiproliferative IC50 data for direct comparison.

Selectivity Window
Reported
IC50 ratio ≈ 295 (WT/mutant)
Supports mutant-selective EGFR model interpretation
A431 (WT) vs HCC827 (del19), MTT
EGFR WT Mutant-Selective Antiproliferative Activity IC50 Therapeutic Window

p-Akt Pathway Suppression

PROTAC EGFR degrader 4 significantly reduces phosphorylation of EGFR and its downstream effector Akt in both HCC827 (EGFRdel19) and H1975 (EGFRL858R/T790M) cell lines at 3 nM and 100 nM concentrations, respectively, following 48-hour treatment . This demonstrates functional pathway suppression at concentrations aligned with its degradation DC50 values (0.51 nM for EGFRdel19; 126 nM for EGFRL858R/T790M). In contrast, MS154 demonstrates Dmax >95% at 50 nM in mutant EGFR-bearing cells but does not report quantified p-Akt reduction, and MS39 lacks reported p-Akt modulation data in comparable cell line contexts .

p-Akt Suppression
Data to verify
p-Akt reduction at 3 nM (HCC827), 100 nM (H1975)
Pathway suppression endpoint context; requires validation
Western blot, limited comparator data
Akt phosphorylation EGFR signaling Downstream Effector PI3K/AKT Pathway Functional Validation

Apoptosis and Cell Cycle Arrest

PROTAC EGFR degrader 4 induces dose-dependent apoptosis in HCC827 (EGFRdel19) cells, with 31.07% and 44.80% of cells undergoing apoptosis at 10 nM and 100 nM concentrations, respectively, following 48-hour treatment [1]. Additionally, the compound arrests both HCC827 and H1975 cell lines at the G1 phase of the cell cycle [1]. No comparable apoptosis or cell cycle arrest quantification data is available for MS39 or MS154 in publicly accessible datasheets , limiting cross-compound phenotypic comparison.

Apoptosis Induction
Reported
31% at 10 nM, 45% at 100 nM
Supports cell death endpoint screening context
HCC827 cells, flow cytometry
Apoptosis Cell Cycle Arrest G1 Phase Phenotypic Screening Mechanism of Action

Dual UPS-Autophagy Degradation Pathway

PROTAC EGFR degrader 4 induces EGFR degradation through both ubiquitination-dependent and autophagy-related pathways [1]. The compound is a VHL-recruiting PROTAC, and its degradation activity is abolished in the presence of VHL ligand competition or proteasome inhibition, confirming ubiquitin-proteasome system (UPS) dependence [1]. Concurrently, autophagy involvement was identified as contributing to the degradation process [1]. This dual-pathway engagement distinguishes PROTAC EGFR degrader 4 from MS39 (VHL-recruiting, UPS-dependent only) and MS154 (CRBN-recruiting) , while MS9427 similarly engages both UPS and autophagy-lysosome pathways but recruits a different E3 ligase [2].

Degradation Mechanism
Reported
VHL-dependent UPS + autophagy involvement
Supports mechanistic pathway engagement studies
VHL ligand competition confirms dependence
Autophagy Ubiquitin-Proteasome Degradation Mechanism VHL E3 Ligase Mechanistic Studies

H1975 Cell Growth Inhibition

PROTAC EGFR degrader 4 inhibits growth of H1975 (EGFRL858R/T790M) cells with an IC50 of 203.1 nM [1]. While this potency is lower than its activity against EGFRdel19 cells (IC50 = 0.83 nM), it provides a defined benchmark for EGFRL858R/T790M-driven cellular models. In comparison, MS39's antiproliferative activity is reported only in H3255 (EGFRL858R) cells without quantification against the T790M-containing H1975 line . MS154 demonstrates DC50 values of 11-25 nM in mutant EGFR-bearing cells but does not report H1975 IC50 data . PROTAC EGFR degrader 14, a more recently developed degrader, achieves DC50 values of 2.9-21.6 nM against C797S-containing triple mutants but represents a distinct chemical series targeting later-line resistance mutations .

H1975 Growth Inhibition
Reported
IC50 203.1 nM
Supports T790M-positive EGFR model endpoint
H1975 cells, MTT assay
H1975 EGFRL858R/T790M Antiproliferative IC50 T790M Mutation NSCLC

PROTAC EGFR Degrader 4 Research Applications


EGFRdel19-Driven NSCLC Models

PROTAC EGFR degrader 4 is optimally suited for studies utilizing HCC827 cells or other EGFRdel19-driven NSCLC models where maximal degradation efficiency at minimal compound concentrations is critical. With a DC50 of 0.51 nM [1], the compound achieves potent target engagement while minimizing potential off-target effects associated with higher dosing. This sub-nanomolar potency represents a ~10- to 22-fold improvement over MS39 and MS154 in the same cellular context , making PROTAC EGFR degrader 4 the preferred tool compound for experiments requiring robust EGFRdel19 degradation with limited compound consumption or for studies evaluating degradation depth at physiologically relevant concentrations.

Mutant-Selectivity in Isogenic EGFR Systems

The quantifiable antiproliferative activity of PROTAC EGFR degrader 4 in both A431 (EGFR WT, IC50 = 245 nM) and HCC827 (EGFRdel19, IC50 = 0.83 nM) cells [1] enables precise calculation of mutant-to-wild-type selectivity ratios (~295-fold). This makes the compound uniquely valuable for isogenic studies comparing wild-type versus mutant EGFR signaling dependencies, therapeutic window assessment in preclinical models, and investigation of wild-type EGFR-sparing strategies. Unlike MS39, which shows no measurable activity in wild-type EGFR cells up to 10 μM , PROTAC EGFR degrader 4 provides a defined, quantifiable wild-type response that facilitates rigorous dose-response modeling.

Dual UPS-Autophagy Pathway Studies

PROTAC EGFR degrader 4 engages both ubiquitin-proteasome system (UPS) and autophagy pathways for EGFR degradation [1]. This dual-pathway engagement distinguishes it from VHL-only degraders like MS39 and CRBN-recruiting degraders like MS154 . Researchers investigating the interplay between proteasomal and autophagic degradation mechanisms, the role of autophagy in PROTAC-mediated protein clearance, or the development of resistance mechanisms to targeted protein degradation should prioritize PROTAC EGFR degrader 4 as a model compound. Its defined VHL dependence combined with documented autophagy involvement provides a unique experimental platform for dissecting pathway-specific contributions to EGFR turnover.

Apoptosis and Cell Cycle Screening

PROTAC EGFR degrader 4 is supported by quantitative phenotypic data demonstrating dose-dependent apoptosis induction (31.07% at 10 nM; 44.80% at 100 nM) and G1 phase cell cycle arrest in HCC827 cells [1]. These validated phenotypic endpoints make the compound an appropriate choice for high-content screening campaigns, apoptosis-focused mechanism-of-action studies, and combination therapy experiments where cell death quantification is a primary readout. The availability of concentration-response apoptosis data enables precise experimental design for synergy studies with other targeted agents or chemotherapeutics in EGFR-mutant NSCLC models.

Application
Selection Property
Validation Focus
EGFRdel19 NSCLC cell model studies
EGFRdel19 degradation potency profile
Target engagement verification in EGFRdel19 models
Mutant vs wild-type selectivity profiling
Mutant/wild-type selectivity index
Wild-type EGFR sparing confirmation
UPS-autophagy crosstalk research
Dual UPS-autophagy pathway profile
Autophagy contribution validation
Apoptosis screening in EGFR-mutant cells
Apoptosis induction profile
Cell death pathway confirmation

Technical Documentation Hub

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46 linked technical documents
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